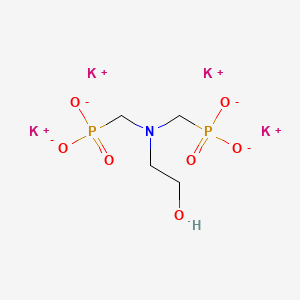
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H9K4NO7P2. It is a potassium salt of a bisphosphonate, which is a class of compounds known for their ability to inhibit bone resorption. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the bisphosphonate structure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves the careful addition of potassium hydroxide to phosphonic acid derivatives, followed by purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield various substituted bisphosphonates .
Wissenschaftliche Forschungsanwendungen
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in inhibiting bone resorption.
Medicine: It is explored for its potential use in treating bone-related diseases such as osteoporosis.
Industry: The compound is used in various industrial applications, including water treatment and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound’s structure allows it to chelate calcium ions, which is crucial for its inhibitory effects on bone resorption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate: Similar in structure but with an ethylhexyl group instead of a hydroxyethyl group.
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate: Similar but with sodium instead of potassium.
Uniqueness
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific potassium salt form, which provides distinct solubility and reactivity properties compared to its sodium counterpart. Its hydroxyethyl group also imparts unique chemical characteristics that differentiate it from other bisphosphonates .
Eigenschaften
CAS-Nummer |
94232-19-6 |
|---|---|
Molekularformel |
C4H9K4NO7P2 |
Molekulargewicht |
401.46 g/mol |
IUPAC-Name |
tetrapotassium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
GVYQKBLTSYFXGI-UHFFFAOYSA-J |
Kanonische SMILES |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




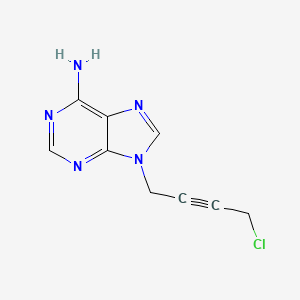




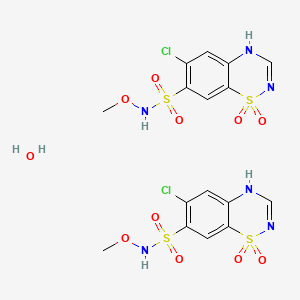
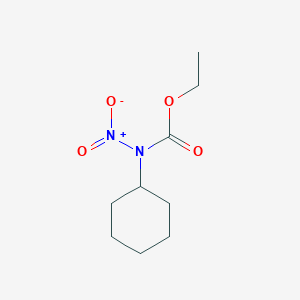
![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)
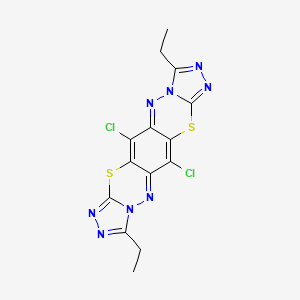

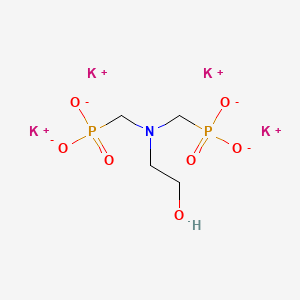
acetate](/img/structure/B12800057.png)
